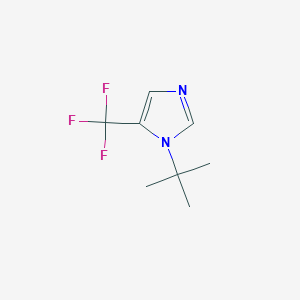

1-Tert-butyl-5-(trifluoromethyl)imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-5-(trifluoromethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2/c1-7(2,3)13-5-12-4-6(13)8(9,10)11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMELBPJWJCGTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=NC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371369 | |

| Record name | 1-tert-butyl-5-(trifluoromethyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234450-32-9 | |

| Record name | 1-tert-butyl-5-(trifluoromethyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Tert Butyl 5 Trifluoromethyl Imidazole and Analogous Architectures

Strategies for Imidazole (B134444) Ring Construction with Trifluoromethyl Moieties

The incorporation of a trifluoromethyl group into the imidazole scaffold can be achieved through two primary approaches: constructing the imidazole ring with a trifluoromethyl-containing building block or by introducing the trifluoromethyl group onto a pre-formed imidazole core.

Cyclization Approaches for Trifluoromethylated Imidazoles

Building the heterocyclic ring from acyclic precursors that already contain the trifluoromethyl group is a common and efficient strategy. This approach offers good control over the regiochemistry of the final product.

The Van Leusen reaction is a powerful method for the synthesis of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). acs.orgorganic-chemistry.orgacs.org This reaction can be adapted to produce trifluoromethylated imidazoles. A key development in this area involves the reaction of N-substituted trifluoroacetimidoyl chlorides with TosMIC. nih.govsemanticscholar.org

A notable protocol reported by Bunev and colleagues demonstrates the synthesis of 1-aryl-4-tosyl-5-(trifluoromethyl)-1H-imidazoles. nih.govsemanticscholar.org In this two-component condensation, an N-aryltrifluoroacetimidoyl chloride reacts with TosMIC in the presence of a base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at room temperature. nih.gov This method provides a direct route to 1,4,5-trisubstituted imidazoles where the C5 position is occupied by a trifluoromethyl group. While this specific study focuses on N-aryl derivatives, the methodology suggests a viable pathway to N-alkyl analogs, including the N-tert-butyl target, by utilizing the corresponding N-tert-butyltrifluoroacetimidoyl chloride.

The general mechanism involves the deprotonation of TosMIC by the base to form a stabilized carbanion. This carbanion then attacks the carbon atom of the carbon-nitrogen double bond in the trifluoroacetimidoyl chloride. Subsequent intramolecular cyclization and elimination of a tosyl group lead to the formation of the imidazole ring. nih.gov

Table 1: Van Leusen Reaction for Trifluoromethylated Imidazoles

| Imine Precursor | TosMIC Derivative | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Aryltrifluoroacetimidoyl chlorides | TosMIC | NaH / THF | 1-Aryl-4-tosyl-5-(trifluoromethyl)-1H-imidazoles | Good | nih.govsemanticscholar.org |

| 1-Imidoylbenzotriazoles | TosMIC | K₂CO₃ / DMF | 1-Aryl-4-(4-methylbenzenesulfonyl)-5-(trifluoromethyl)-1H-imidazoles | Good | nih.gov |

| Aldimines (in situ from aldehyde and amine) | TosMIC | K₂CO₃ / CH₃CN | 1-Substituted-5-aryl-1H-imidazoles | N/A | nih.gov |

The [3+2] cycloaddition reaction is a versatile and widely used method for the construction of five-membered heterocyclic rings. acs.org In the context of trifluoromethylated imidazoles, this strategy often involves the reaction of a trifluoromethyl-containing 1,3-dipole with a suitable dipolarophile.

A common approach utilizes in situ generated trifluoromethyl-substituted nitrile imines as the 1,3-dipole. acs.orgnih.gov These reactive intermediates can be formed from corresponding hydrazonoyl halides in the presence of a base. The nitrile imine then undergoes a [3+2] cycloaddition with a dipolarophile, such as an enamine or an imine, to form the imidazole or dihydropyrazole ring, which can then be converted to an imidazole. While much of the literature focuses on the synthesis of pyrazoles and triazoles via this method, the underlying principles are applicable to the synthesis of analogous imidazole architectures. acs.orgnih.gov

For instance, a general approach involves the reaction of trifluoroacetonitrile (B1584977) imines, generated from trifluoroacetohydrazonoyl bromides, with various enones to produce trifluoromethyl-substituted pyrazolines. acs.org The choice of dipolarophile is critical for directing the synthesis towards an imidazole core. Using an appropriately substituted imine as the dipolarophile would, in principle, lead to the desired trifluoromethylated imidazole framework. The regioselectivity of the cycloaddition is a key consideration in this synthetic design.

Table 2: [3+2] Cycloaddition for Trifluoromethylated Heterocycles

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Trifluoroacetohydrazonoyl bromides | Chalcones | Base | 3-Trifluoromethyl-substituted pyrazolines | Good | acs.org |

| Trifluoroacetohydrazonoyl chlorides | 1H-Benzo[d]imidazole-2-thiols | Et₃N | Fused 3-trifluoromethyl-1,2,4-triazoles | 50-96% | researchgate.net |

| In situ generated nitrile imines | Dicyanoalkenes | Base | Trifluoromethylated pyrazoles | Good to Excellent | acs.org |

The transformation of one heterocyclic system into another offers an alternative route to trifluoromethylated imidazoles. This approach can provide access to substitution patterns that are difficult to achieve through direct cyclization methods.

A notable example is the conversion of mesoionic 1,3-oxazolium-5-olates (münchnones) into 5-trifluoroacetylimidazoles. nih.gov In this process, 4-trifluoroacetyl-1,3-oxazolium-5-olates, which can be prepared from the reaction of N-acyl-N-alkylglycines with trifluoroacetic anhydride, react with amidines. The reaction proceeds through an initial nucleophilic attack of the amidine at the C-2 position of the oxazole (B20620) ring, followed by a ring-opening and recyclization cascade to furnish the 5-trifluoroacetylimidazole in moderate yields. nih.gov While this method yields a trifluoroacetyl group rather than a trifluoromethyl group, the former can potentially be converted to the latter through subsequent chemical modifications.

Another relevant ring transformation involves the reaction of γ-keto-oxazoles with hydrazine (B178648) to form fused imidazoles, such as imidazo[1,2-b]pyridazines. rsc.org This demonstrates the utility of oxazoles as precursors to the imidazole core.

Table 3: Ring Transformation Pathways to Trifluoromethylated Imidazoles and Analogs

| Precursor Heterocycle | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates | Amidines | N/A | 5-Trifluoroacetylimidazoles | Moderate | nih.gov |

| γ-Keto-oxazoles | Hydrazine hydrate | Acetic acid | Fused imidazoles (e.g., Imidazo[1,2-b]pyridazine) | N/A | rsc.org |

Post-Cyclization Trifluoromethylation of Imidazole Cores

An alternative strategy to the synthesis of trifluoromethylated imidazoles is the direct introduction of a trifluoromethyl group onto a pre-existing imidazole ring. This approach is particularly useful for the late-stage functionalization of complex molecules.

Oxidative trifluoromethylation involves the generation of a trifluoromethyl radical, which then attacks the electron-rich imidazole ring. Various methods have been developed to generate trifluoromethyl radicals under mild conditions, making this a powerful tool for C-H functionalization.

Photoredox catalysis has emerged as a prominent method for the direct trifluoromethylation of arenes and heteroarenes. nih.gov This technique utilizes a photocatalyst that, upon irradiation with visible light, can initiate a single-electron transfer process to generate trifluoromethyl radicals from a suitable precursor, such as triflyl chloride or sodium trifluoromethanesulfinate (Langlois' reagent). These radicals can then regioselectively add to the imidazole ring. The regioselectivity is often dictated by the electronic properties of the imidazole substrate. For N-substituted imidazoles, the C5 position is often susceptible to electrophilic attack, making this a promising route for the synthesis of 5-trifluoromethylimidazoles.

Catalytic oxidative trifluoromethylation of imidazopyridines has been achieved at room temperature by functionalizing the C-H bond using Langlois' reagent in the presence of an oxidizing agent under ambient air. nih.gov This method has been used to synthesize a library of 3-(trifluoromethyl)imidazo[1,2-a]pyridines with broad functional group tolerance. The principles of this regioselective C-H trifluoromethylation could be extended to other imidazole-containing systems.

Table 4: Oxidative Trifluoromethylation of Imidazoles and Related Heterocycles

| Substrate | CF₃ Source | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Imidazopyridines | Langlois' reagent | Oxidant / Air | 3-(Trifluoromethyl)imidazo[1,2-a]pyridines | N/A | nih.gov |

| Arenes and Heteroarenes | Triflyl chloride | Photoredox catalyst / Visible light | Trifluoromethylated arenes/heteroarenes | N/A | nih.gov |

| Imidazole N-oxides | Togni reagent (for -SCF₃) | Two-step, one-pot | 2-Trifluoromethylsulfanyl-imidazoles | >80% (overall) | nih.gov |

Electrophilic Trifluoromethylation Strategies utilizing Togni Reagents

The introduction of a trifluoromethyl (CF₃) group onto an imidazole ring can be effectively achieved through electrophilic trifluoromethylation, a process for which hypervalent iodine reagents, particularly Togni reagents, are well-suited. acs.orgenamine.netnih.gov These reagents function as electrophilic sources of the CF₃ group, enabling its transfer to nucleophilic substrates. acs.orgnih.gov The Togni reagent, specifically 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, is a stable, solid compound that offers a milder and more selective approach to trifluoromethylation compared to other methods. enamine.net

The reaction mechanism involves the activation of the Togni reagent, often by a Lewis acid or under thermal or photochemical conditions, to generate a highly reactive species that delivers the CF₃⁺ synthon. acs.org For imidazole derivatives, the nitrogen atom directs the regioselectivity of the trifluoromethylation. acs.org Studies have shown the successful trifluoromethylation of various electron-rich aromatic systems, including imidazoles, often with high yields. acs.orgconicet.gov.ar The reaction conditions can be optimized by varying solvents, temperature, and the presence of additives to suit the specific imidazole substrate. acs.orgnih.gov For instance, the trifluoromethylation of an imidazole-2-thione intermediate using a Togni reagent in dichloromethane (B109758) at room temperature has been reported. nih.gov

Table 1: Electrophilic Trifluoromethylation with Togni Reagents

| Substrate Type | Reagent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Imidazole-2-thione | Togni Reagent | DCM, rt | Target 2-CF₃S-imidazole derivative | nih.gov |

| Electron-rich N-heterocycles | Togni Reagent | Varies (often with catalyst/additive) | Regioselective C-trifluoromethylation | acs.orgconicet.gov.ar |

| β-keto esters | Togni Reagent | Phase-transfer catalysis | α-trifluoromethylated product | nih.gov |

Radical Trifluoromethylation Pathways

Radical trifluoromethylation offers an alternative and powerful strategy for the synthesis of trifluoromethylated imidazoles. rsc.org This approach involves the generation of trifluoromethyl radicals (•CF₃), which can then react with the imidazole ring. acs.org A common method for generating •CF₃ radicals under aqueous conditions is the use of sodium trifluoromethanesulfinate (NaSO₂CF₃, Langlois' reagent) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). acs.org

These radical reactions are often fast and can exhibit high chemoselectivity. acs.org For instance, in competitive experiments with various amino acid residues, trifluoromethylation showed a preference for tryptophan, with the reaction rate being influenced by pH. acs.org The application of photoredox catalysis has also emerged as an elegant method for radical trifluoromethylation. Visible-light-promoted reactions, for example, can initiate the radical cyclization of unactivated alkenes in benzimidazoles to form polycyclic imidazoles containing fluorinated groups. nih.gov These methods are attractive due to their mild conditions and, in some cases, the avoidance of metal catalysts and additives. nih.gov Mechanistic studies confirm that these transformations proceed via a radical pathway. nih.govrsc.org

Table 2: Radical Trifluoromethylation Approaches

| Substrate | Reagent/Method | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Benzimidazole derivatives with unactivated alkenes | AgSCF₃ | Silver-mediated | Cascade trifluoromethylthiolation/cyclization | rsc.org |

| Proteins (Tryptophan residues) | NaSO₂CF₃ / TBHP | Aqueous, pH 6 | Preferential trifluoromethylation of Trp | acs.org |

| Benzimidazoles with unactivated alkenes | CF₂HCOOH / PhI(OAc)₂ | Visible light | Additive- and metal-free radical cyclization | nih.gov |

Methodologies for the Regioselective Incorporation of the Tert-butyl Substituent

The introduction of a tert-butyl group onto an imidazole ring can be accomplished through either N-alkylation or C-alkylation, with regioselectivity being a critical consideration.

N-Alkylation and C-Alkylation Approaches on Imidazole Rings

N-alkylation of the imidazole ring is a common method for introducing substituents onto one of the nitrogen atoms. However, achieving regioselectivity can be challenging because deprotonation of the imidazole ring results in a negative charge that is delocalized over both nitrogen atoms, potentially leading to a mixture of N-1 and N-3 alkylated isomers. reddit.com The choice of base, solvent, and alkylating agent can significantly influence the N-1/N-2 (or N-1/N-3) regioisomeric distribution. beilstein-journals.org For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has shown promise for selective N-1 alkylation in related azole systems. beilstein-journals.org Steric hindrance from existing substituents on the ring can also direct the alkylation to the less hindered nitrogen. beilstein-journals.org The use of bulky alkylating agents, such as those that would introduce a tert-butyl group, can favor the formation of the less sterically hindered product. Metalation of 1-tert-butylimidazole followed by reaction with an electrophile has been used to synthesize 1-tert-butyl-2-substituted imidazoles. nih.gov

C-alkylation of the imidazole ring is another important functionalization strategy. Palladium-catalyzed C-H alkenylation has been developed, with high C5 selectivity being achieved under specific oxidant conditions. nih.gov For C-alkylation with bulky groups like tert-butyl, steric factors play a significant role. beilstein-journals.org The synthesis of 4,5-di-t-butylimidazole has been reported, demonstrating that direct C-alkylation is feasible. rsc.org Lewis acid-catalyzed reactions of imidazopyridines with donor-acceptor cyclopropanes have also been shown to achieve regioselective C3-alkylation. nih.gov

Synthetic Routes Involving Tert-butyl Hydrazine Derivatives

An alternative strategy for constructing the N-substituted imidazole ring involves using a pre-functionalized building block. Synthetic approaches using N-alkyl or N-aryl hydrazines have been reported for the regioselective synthesis of related N-substituted heterocycles like 1H-indazoles. beilstein-journals.org This method involves the cyclization of the hydrazine derivative with a suitable precursor, thereby unambiguously establishing the position of the N-substituent. While specific examples for the synthesis of 1-tert-butyl-5-(trifluoromethyl)imidazole using tert-butyl hydrazine were not found in the provided search results, this general strategy is a valid and established method for controlling regioselectivity in the synthesis of N-substituted azoles.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies.

A convergent synthesis would involve the preparation of two key fragments, a 1-tert-butylimidazole precursor and a trifluoromethylating agent, which are then coupled in a late-stage step. For example, one could synthesize 1-tert-butylimidazole through the N-alkylation of imidazole and then perform a regioselective trifluoromethylation at the C-5 position. Alternatively, a 5-(trifluoromethyl)imidazole could be synthesized first, followed by N-alkylation with a tert-butylating agent. The challenge in this approach lies in controlling the regioselectivity of both the alkylation and trifluoromethylation steps.

A divergent synthesis would start from a common imidazole or a readily available substituted imidazole precursor, which is then sequentially functionalized. For instance, a strategy could involve the protection of one of the imidazole nitrogens, followed by regioselective C-5 trifluoromethylation, and then N-alkylation with a tert-butyl group, followed by deprotection. nih.gov The use of a directing group, such as a removable SEM (2-(trimethylsilyl)ethoxymethyl) group, allows for sequential and regioselective C-H arylation and subsequent N-alkylation of the imidazole core, demonstrating the power of divergent strategies in creating complex imidazoles. nih.gov

Advancements in Sustainable Synthesis of Fluorinated Imidazoles

Recent research has focused on developing more environmentally friendly or "green" methods for the synthesis of imidazoles and their fluorinated derivatives. researchgate.net These advancements aim to reduce waste, avoid harsh reagents, and improve energy efficiency.

One promising approach is the use of deep eutectic solvents (DESs) as both the reaction medium and a recyclable catalyst. nih.gov A ternary DES composed of dimethyl urea, SnCl₂, and HCl has been successfully used for the one-pot, multicomponent synthesis of substituted imidazoles in good to excellent yields under mild conditions. nih.gov This system is cost-effective, and the DES can be recycled multiple times without a significant loss in catalytic activity. nih.gov

Visible-light-promoted reactions represent another significant advancement in sustainable synthesis. nih.gov These methods can often proceed without the need for metal catalysts, photocatalysts, or additives, using readily available and inexpensive starting materials. For example, the synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles has been achieved using visible light to promote a radical cyclization reaction. nih.gov

Furthermore, the development of synthetic protocols that proceed under solvent-free conditions or use water as a solvent contributes to the sustainability of imidazole synthesis. rsc.orgnih.gov Additionally, methods that allow for the direct functionalization of C-H bonds avoid the need for pre-functionalized substrates, reducing the number of synthetic steps and the amount of waste generated. nih.govnih.gov There is also progress in using imidazole derivatives themselves as precursors for other important motifs, such as the conversion of sulfonyl imidazoles into sulfonyl fluorides using a simple combination of acetic acid and potassium bifluoride, which represents a sustainable approach to sulfur(VI) fluorides. acs.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the formation of heterocyclic compounds, including substituted imidazoles. clockss.orgorientjchem.org This technology often allows for solvent-free conditions, which simplifies purification and reduces chemical waste. clockss.orgniscpr.res.in

The synthesis of substituted imidazoles under microwave irradiation frequently employs a one-pot, multi-component reaction strategy. niscpr.res.innih.gov For instance, the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate) is a common route to tri-substituted imidazoles. organic-chemistry.orgjetir.org Researchers have successfully adapted this methodology to microwave conditions, significantly reducing reaction times from hours to mere minutes. organic-chemistry.orgnih.gov

In a typical microwave-assisted protocol for analogous tri-substituted imidazoles, reactants are mixed, sometimes on a solid support like silica (B1680970) gel or alumina, and irradiated. clockss.org One study demonstrated the synthesis of 2,4,5-trisubstituted imidazoles where microwave irradiation at 200 W and 100°C for 60-80 minutes in ethanol (B145695) led to moderate to good yields (46%-80%). nih.gov Another approach using a Schiff's base nickel complex as a catalyst in ethanol achieved excellent yields (up to 95%) in just 10 minutes. organic-chemistry.org Solvent-free methods have also proven effective; for example, using activated silica gel at 1000 W, aryl imidazoles were formed in 12–16 minutes. niscpr.res.in

While a specific protocol for this compound is not detailed in the provided literature, the synthesis of trifluoromethyl-substituted imidazoles and their analogs has been achieved through microwave-assisted methods. For example, trifluoromethyl-substituted spiro[3H-indole-3,3′-[3H-1,2,4]triazole]-2(1H)-ones were synthesized in 85–90% yields under microwave irradiation. nih.gov These examples suggest that a similar approach, likely involving a trifluoromethylated precursor, could be adapted for the synthesis of the target compound.

Table 1: Microwave-Assisted Synthesis of Substituted Imidazole Analogs

| Reactants | Catalyst/Support | Solvent | Power/Temp | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, primary amines, benzil, ammonium acetate | p-Toluenesulfonic acid | Ethyl alcohol | 200 W / 100 °C | 60-80 min | 46-80% | nih.gov |

| Aromatic aldehydes, benzil, ammonium acetate | Schiff's base nickel complex (Ni-C) | Ethanol | Not specified / Not specified | 10 min | 95% | organic-chemistry.org |

| Primary aromatic/heteryl amine, aryl/heteryl aldehydes, NH4OAc, benzil | Silica gel | Solvent-free | 1000 W | 12-16 min | Not specified | niscpr.res.in |

| α-Hydroxyketone, aldehyde, ammonium acetate | Silica gel or alumina | Solvent-free | Not specified | Short time | Good | clockss.org |

Environmentally Benign Solvent Systems, including Aqueous Media

The principles of green chemistry encourage the use of non-toxic, environmentally benign solvents, with water being an ideal choice. taylorfrancis.com The synthesis of imidazole derivatives has been successfully carried out in aqueous media, often providing good yields and simplifying product isolation. taylorfrancis.commdpi.com

The van Leusen imidazole synthesis, a well-established method, has been adapted to aqueous conditions. For example, the reaction of dihydro β-carboline imines with p-toluenesulfonylmethyl isocyanide (TosMIC) in water, without the need for a base, produced N-fused imidazoles in good yields under mild conditions. mdpi.com This demonstrates the feasibility of forming the imidazole core in a green solvent system.

Beyond purely aqueous systems, the use of other environmentally friendly solvents or solvent-free conditions is a key strategy. taylorfrancis.com Zeolite, a reusable and eco-friendly heterogeneous catalyst, has been employed for the solvent-free synthesis of tri- and tetra-substituted imidazoles under microwave irradiation, resulting in high yields and short reaction times. irost.ir The use of ionic liquids, which are nonvolatile, is another avenue in green chemistry for imidazole synthesis. nih.gov

For the synthesis of fluorinated heterocycles, specific base-mediated didefluorination strategies have been developed. One such method transforms o-trifluoromethyl benzylamines into monofluorinated tricyclic 2H-imidazoles. acs.orgacs.org This reaction proceeds in a solvent like 1,2-dimethoxyethane. acs.org While not an aqueous system, the development of highly selective, efficient reactions that minimize waste aligns with green chemistry principles. rsc.org The purification of the final products through crystallization, avoiding chromatography, further enhances the sustainability of the synthesis. rsc.org

Table 2: Environmentally Benign Synthesis of Imidazole Analogs

| Synthetic Approach | Key Reagents | Solvent/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| van Leusen Reaction | Dihydro β-carboline imines, TosMIC | Water, base-free | N-fused imidazo (B10784944) β-carbolines | Green solvent, mild conditions | mdpi.com |

| Multi-component Reaction | Benzyl, aldehyde, ammonium acetate | Solvent-free, microwave, Zeolite catalyst | Tri- and tetra-substituted imidazoles | Reusable catalyst, solvent-free | irost.ir |

| Multi-component Reaction | Aldehydes, benzil, ammonium acetate | Ethanol, microwave | 2,4,5-trisubstituted imidazoles | Green solvent, energy efficient | organic-chemistry.org |

Mechanistic Investigations of Chemical Transformations Involving 1 Tert Butyl 5 Trifluoromethyl Imidazole

Elucidation of Imidazole (B134444) Ring Formation Mechanisms

The formation of the imidazole core, particularly one bearing a trifluoromethyl group, can be achieved through various synthetic strategies, with cycloaddition reactions being a prominent and mechanistically insightful pathway.

One key mechanism involves the [3+2] cycloaddition of azomethine ylides with trifluoroacetimidoyl chlorides, catalyzed by silver. rsc.org This process provides a direct route to 5-(trifluoromethyl)imidazoles. The reaction is believed to proceed through the formation of a silver-containing intermediate that facilitates the cycloaddition cascade, ultimately yielding the substituted imidazole ring. rsc.org

Another powerful mechanistic approach is the [3+2] cycloaddition of a nitrile imine with a trifluoromethyl-containing dipolarophile like trifluoroacetonitrile (B1584977) (CF3CN). mdpi.com While demonstrated for triazoles, this mechanism is analogous for imidazoles. The process begins with the in-situ generation of a nitrile imine from a hydrazonyl chloride precursor in the presence of a base. This reactive intermediate then undergoes a regioselective cycloaddition with the C≡N triple bond of trifluoroacetonitrile to form the five-membered heterocyclic ring. mdpi.com

More classical approaches, such as the Radziszewski reaction, also provide a mechanistic basis for imidazole synthesis. This pathway involves the condensation of an α-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). researchgate.net For a compound like 1-tert-butyl-5-(trifluoromethyl)imidazole, this would conceptually involve a trifluoromethylated dicarbonyl species. The proposed mechanism involves the initial formation of a diimine from the dicarbonyl and ammonia, which then reacts with the aldehyde component. researchgate.net

Furthermore, a base-mediated cascade reaction involving o-trifluoromethyl benzylamines and nitriles offers a novel route to fluorinated imidazoles. The mechanism proceeds through the generation of a difluoroquinone methide intermediate, which engages in a [3+2] cycloaddition with the nitrile group to form the imidazole ring. acs.org This is followed by a series of steps including proton transfer, fluoride (B91410) elimination, and rearomatization to yield the final product. acs.org

Detailed Mechanistic Pathways for Trifluoromethylation Reactions

Introducing the electron-withdrawing trifluoromethyl (CF3) group onto an imidazole ring is a critical step that significantly influences the molecule's properties. The mechanism of this introduction can be broadly categorized into two approaches: direct trifluoromethylation of a pre-formed imidazole ring or the use of a CF3-containing building block during ring synthesis.

Direct C-H Trifluoromethylation: A prominent mechanism for direct trifluoromethylation is the oxidative functionalization of a C(sp2)-H bond. This has been demonstrated effectively on imidazo-fused heterocycles using sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent, often in the presence of an oxidant. nih.gov The reaction is believed to proceed via a radical mechanism. An oxidizing agent initiates the formation of a trifluoromethyl radical (•CF3) from the Langlois reagent. This highly electrophilic radical then attacks the electron-rich C3 position of the imidazopyridine ring, leading to a radical cation intermediate. Subsequent deprotonation and oxidation complete the substitution, regenerating the aromatic system. nih.gov

Cyclization with CF3-Containing Building Blocks: A common and versatile strategy involves incorporating the trifluoromethyl group as part of one of the reactants in the ring-forming reaction. A recently developed strategy provides access to N-trifluoromethyl azoles through an N-trifluoromethylation/cyclization cascade. nih.gov This approach involves the N-trifluoromethylation of nitriles using a hypervalent iodine reagent (e.g., PhICF3Cl) to generate an N-CF3 nitrilium intermediate. This electrophilic species is then trapped in a [3+2] cycloaddition with a 1,3-dipole, such as an activated methylene (B1212753) isocyanide, to construct the N-trifluoromethyl-imidazole ring. nih.gov

Another method utilizes trifluoroacetimidoyl chlorides as the CF3-building block in a silver-catalyzed [3+2] cycloaddition with azomethine ylides, as mentioned previously. rsc.org The mechanism hinges on the ability of the trifluoroacetimidoyl chloride to act as an effective dipolarophile, with the CF3 group directing the regiochemical outcome of the cycloaddition.

The table below summarizes key aspects of these trifluoromethylation pathways.

| Method | CF3 Source | Key Intermediate | Reaction Type | Reference |

| Oxidative C-H Functionalization | Langlois Reagent (CF3SO2Na) | Trifluoromethyl Radical (•CF3) | Radical Aromatic Substitution | nih.gov |

| N-Trifluoromethylation/Cyclization | PhICF3Cl | N-CF3 Nitrilium Ion | [3+2] Cycloaddition | nih.gov |

| Cycloaddition with Building Block | Trifluoroacetimidoyl chlorides | Azomethine Ylide | [3+2] Cycloaddition | rsc.org |

Reaction Pathways Governing Substituent Introduction and Subsequent Functionalization

Once the this compound core is formed, its reactivity is dictated by the electronic nature of the substituents. The bulky tert-butyl group at the N1 position provides steric shielding, while the potent electron-withdrawing CF3 group at C5 deactivates the ring towards electrophilic attack and acidifies the C2-proton.

A primary pathway for introducing further substituents is through deprotonation at the C2 position. The presence of the CF3 group enhances the acidity of the C2-H bond, making it susceptible to metalation by strong bases. Studies on the related 1-tert-butylimidazole have shown that it can be readily metalated at the C2 position with reagents like n-butyllithium. nih.govresearchgate.net The resulting lithiated intermediate is a powerful nucleophile that can react with a wide range of electrophiles, such as chlorophosphines, to introduce new functional groups. nih.govresearchgate.net This pathway allows for the selective functionalization of the C2 position, a key site for modifying the molecule's properties.

Another mechanistic avenue for functionalization involves multicomponent reactions (MCRs). Four-component reactions involving a 1,2-diketone, an aldehyde, a primary amine (like tert-butylamine), and an ammonium (B1175870) salt can be used to construct 1,2,4,5-tetrasubstituted imidazoles in a single step. rsc.org By choosing appropriately substituted starting materials, this pathway allows for the direct installation of various groups on the imidazole ring during its formation. The mechanism is a complex cascade of condensation and cyclization reactions, where the final substitution pattern is determined by the initial components. rsc.org

Studies on Regioselectivity and Stereoselectivity in Synthetic Processes

Controlling the precise placement and spatial orientation of functional groups is a central challenge in organic synthesis. For trifluoromethylated imidazoles, these studies are crucial for preparing specific isomers with desired biological or material properties.

Regioselectivity: Regioselectivity often arises when a molecule has multiple reactive sites. In the synthesis of substituted imidazoles, controlling which isomer forms is paramount.

During Trifluoromethylation: The direct oxidative trifluoromethylation of imidazo[1,2-a]pyridines shows high regioselectivity for the C3 position. nih.gov This is attributed to the electronic properties of the fused ring system, where the C3 position is the most nucleophilic and thus most susceptible to attack by the electrophilic trifluoromethyl radical.

During Cycloaddition: In the [3+2] cycloaddition of nitrile imines with CF3CN to form triazoles, exclusive regioselectivity is observed, yielding the 5-trifluoromethyl isomer. mdpi.com This outcome is governed by the frontier molecular orbitals (FMO) of the reacting species, where the interaction between the highest occupied molecular orbital (HOMO) of the nitrile imine and the lowest unoccupied molecular orbital (LUMO) of the trifluoroacetonitrile strongly favors one orientation over the other.

During Functionalization: The alkylation of NH-triazoles, which serves as an analogy for potential N-functionalization of a deprotected imidazole, can yield a mixture of N1 and N2 substituted products. nih.gov Studies have shown that the regioselectivity is highly dependent on the reaction conditions. The use of specific base-solvent combinations, such as Na2CO3 in DMF, can strongly favor the formation of one regioisomer over the other. nih.gov

The table below illustrates the effect of reaction conditions on the regioselective alkylation of a model triazole system, highlighting the principles applicable to imidazole chemistry.

| Base | Solvent | Product Ratio (2-alkyl : 1-alkyl) | Reference |

| Na2CO3 | DMF | 94 : 6 (major isomer favored) | nih.gov |

| Na2CO3 | EtOH | 70 : 30 | nih.gov |

| K2CO3 | Acetonitrile | 85 : 15 | nih.gov |

Stereoselectivity: While the core imidazole ring is planar and achiral, stereoselectivity becomes critical when introducing substituents that create chiral centers. Catalytic enantioselective methods are employed to control the formation of a specific stereoisomer. For instance, the synthesis of trifluoromethyl-substituted α-tertiary amines, which can be precursors or derivatives of imidazole-containing structures, has been achieved with high enantioselectivity. researchgate.netnih.gov These reactions often use a chiral catalyst, such as an L-threonine-derived boryl catalyst, which creates a chiral environment around the reactants. researchgate.net The catalyst facilitates the reaction through a transition state where one stereochemical outcome is sterically or electronically favored, leading to high enantiomeric ratios (>99:1). researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Analysis of Fluorinated Imidazoles

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For a fluorinated imidazole (B134444) like the title compound, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are essential.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For 1-tert-butyl-5-(trifluoromethyl)imidazole , two distinct signals are expected.

Tert-butyl Group: The nine equivalent protons of the tert-butyl group [(CH₃)₃C-] will produce a single, sharp singlet. Due to the shielding effect of the alkyl group, this peak will appear in the upfield region of the spectrum.

Imidazole Ring Protons: The two protons on the imidazole ring (at positions C2 and C4) are in different chemical environments and are expected to appear as distinct signals, likely singlets or very narrowly coupled doublets, in the aromatic region of the spectrum. The electron-withdrawing nature of the adjacent trifluoromethyl group and the imidazole nitrogen atoms would shift these protons downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Higher δ (Aromatic) | Singlet | 1H | Imidazole Ring Proton (C2-H) |

| Higher δ (Aromatic) | Singlet | 1H | Imidazole Ring Proton (C4-H) |

| Lower δ (Aliphatic) | Singlet | 9H | tert-butyl Protons |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal. For This compound , five signals are anticipated for the core structure, with the trifluoromethyl carbon also being observable, often showing coupling to fluorine.

Imidazole Ring Carbons: Three distinct signals are expected for the C2, C4, and C5 carbons of the imidazole ring. The C5 carbon, being directly attached to the electron-withdrawing CF₃ group, will show a characteristic quartet in a proton-decoupled ¹³C spectrum due to coupling with the three fluorine atoms. Its chemical shift will be significantly affected.

Tert-butyl Carbons: The quaternary carbon of the tert-butyl group will appear as a single peak, as will the three equivalent methyl carbons. The methyl carbon signal will typically be more intense.

Trifluoromethyl Carbon: The CF₃ carbon will appear as a strong quartet due to one-bond carbon-fluorine coupling (¹JCF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity (from C-F Coupling) | Assignment |

| Variable | Quartet | Imidazole Ring Carbon (C5) |

| Variable | Singlet | Imidazole Ring Carbon (C2) |

| Variable | Singlet | Imidazole Ring Carbon (C4) |

| Variable | Quartet | C F₃ |

| Variable | Singlet | C (CH₃)₃ |

| Variable | Singlet | C(C H₃)₃ |

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. For This compound , the three chemically equivalent fluorine atoms of the CF₃ group will give rise to a single signal, a singlet, in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the trifluoromethyl group attached to the imidazole ring.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For This compound (Molecular Formula: C₈H₁₁F₃N₂), the molecular weight is 192.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 192. A key fragmentation pathway would be the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation, resulting in a prominent peak at m/z = 177 (M-15). Further fragmentation could involve the loss of the entire tert-butyl group or rearrangements involving the imidazole ring.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Fragment | Description |

| 192 | [C₈H₁₁F₃N₂]⁺ | Molecular Ion (M⁺) |

| 177 | [C₇H₈F₃N₂]⁺ | Loss of a methyl radical |

| 135 | [C₅H₂F₃N₂]⁺ | Loss of a tert-butyl radical |

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of This compound would display characteristic absorption bands.

C-H Stretching: Vibrations from the C-H bonds of the tert-butyl group would appear in the 2950-2850 cm⁻¹ region. The aromatic C-H stretches from the imidazole ring would be found slightly above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the imidazole ring's double bonds (C=N and C=C) would produce characteristic peaks in the 1600-1450 cm⁻¹ region.

C-F Stretching: The most intense and characteristic peaks for this molecule would be the C-F stretching vibrations of the trifluoromethyl group, which are expected to be very strong and appear in the 1350-1100 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3150-3000 | Aromatic C-H Stretch (Imidazole Ring) |

| 2950-2850 | Aliphatic C-H Stretch (tert-butyl) |

| 1600-1450 | C=N and C=C Ring Stretch (Imidazole) |

| 1350-1100 | C-F Stretch (Trifluoromethyl) - Strong Intensity |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. While a specific crystal structure for This compound is not publicly documented, studies on related compounds like tert-butyl imidazole-1-carboxylate have been reported. Such an analysis would confirm the planarity of the imidazole ring and detail the spatial orientation of the bulky tert-butyl and trifluoromethyl substituents relative to the ring. This information is crucial for understanding intermolecular interactions, such as packing forces in the crystal lattice.

Computational Chemistry and Theoretical Studies of 1 Tert Butyl 5 Trifluoromethyl Imidazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties. For substituted imidazoles, DFT has been employed to study their molecular structure and its effect on their properties. scispace.com

Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, can offer insights into charge distribution and intramolecular interactions. For example, in a study on an imidazole-derived thiosemicarbazone, NBO analysis revealed the polarization of bonds and the contribution of different orbitals to these bonds. acs.org A similar analysis on 1-tert-butyl-5-(trifluoromethyl)imidazole would help in understanding the electronic effects of the tert-butyl and trifluoromethyl substituents on the imidazole (B134444) ring.

The table below illustrates the kind of data that can be obtained from DFT calculations, using values for a related imidazole derivative as an example.

| Calculated Parameter | Example Value for a Substituted Imidazole | Significance |

| Total Energy | -X Hartrees | Indicates the stability of the molecule. |

| Dipole Moment | Y Debye | Measures the polarity of the molecule. |

| HOMO Energy | -Z eV | Relates to the electron-donating ability. |

| LUMO Energy | -W eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | (Z-W) eV | An indicator of chemical reactivity. |

Note: The values in this table are illustrative and not specific to this compound.

Application of Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. libretexts.org The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are crucial descriptors of a molecule's reactivity and stability. researchgate.net

For this compound, the electron-donating tert-butyl group would be expected to raise the HOMO energy, while the electron-withdrawing trifluoromethyl group would lower the LUMO energy. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net FMO analysis can be used to predict the sites of electrophilic and nucleophilic attack on the molecule. The regions of the molecule where the HOMO is localized are prone to electrophilic attack, whereas regions with LUMO localization are susceptible to nucleophilic attack.

Studies on trifluoromethylated diarylethenes have shown that the substitution pattern of trifluoromethyl groups allows for precise tuning of the frontier molecular orbital energy levels. researchgate.net This principle would apply to this compound, where the trifluoromethyl group significantly influences its electronic properties and reactivity.

The following table provides an example of FMO data that could be generated for the target compound.

| Orbital | Conceptual Role | Predicted Influence of Substituents |

| HOMO | Electron Donor (Nucleophilicity) | Energy raised by the tert-butyl group. |

| LUMO | Electron Acceptor (Electrophilicity) | Energy lowered by the trifluoromethyl group. |

| HOMO-LUMO Gap | Reactivity Indicator | The combined effect of the substituents determines its value. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound. The rotation around single bonds can lead to different conformers with varying energies. Computational methods can be used to perform a Potential Energy Surface (PES) scan to identify the most stable conformer. nih.gov For instance, a study on other imidazole derivatives used PES scans to determine the lowest energy structure by analyzing the rotation around key dihedral angles. nih.gov

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations have been used to investigate the behavior of imidazole derivatives in different environments, such as in aqueous solutions, and their interactions with other molecules or surfaces. scielo.br For this compound, an MD simulation could reveal how the molecule behaves in a solvent, how it interacts with biological macromolecules, and the stability of its different conformations. For example, MD simulations have been used to study the interaction of imidazole-thiazole hybrids with proteins to understand their stability. nih.gov

Prediction of Spectroscopic Parameters and Chemical Reactivity

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. For instance, DFT calculations can be used to predict NMR chemical shifts (¹H and ¹³C), which are valuable for structure elucidation. acs.org Theoretical calculations of vibrational frequencies (IR and Raman) can also be performed and compared with experimental spectra to confirm the molecular structure. researchgate.net

In a study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT was used to calculate the optimized geometrical parameters, which were found to be in good agreement with experimental data. nih.govresearchgate.net Such calculations for this compound would provide a theoretical basis for its spectroscopic characterization.

Chemical reactivity can also be predicted using computational methods. Parameters derived from DFT, such as electronegativity, hardness, and softness, can provide insights into the reactivity of a molecule. scispace.com Fukui functions, which are derived from the electron density, can be calculated to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

Theoretical Insights into Bioisosteric Replacements (e.g., tert-butyl with trifluoromethyl-cyclobutyl)

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design. researchgate.net Theoretical studies can provide valuable insights into the effects of such replacements. For example, the tert-butyl group in this compound could be theoretically replaced with a trifluoromethyl-cyclobutyl group to investigate the impact on the molecule's properties.

Computational analysis of such a bioisosteric replacement would involve comparing the electronic and steric properties of the original and modified molecules. DFT calculations could be used to compare the HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces of the two compounds. Molecular docking studies could then be employed to see how this replacement affects the binding affinity to a biological target. Studies on the bioisosteric replacement of the pyrazole (B372694) moiety in rimonabant (B1662492) with imidazoles have shown that such modifications can lead to potent and selective antagonists. acs.orgresearchgate.net This highlights the utility of computational methods in guiding the design of new molecules with desired properties.

Chemical Reactivity and Derivatization of 1 Tert Butyl 5 Trifluoromethyl Imidazole

Reactivity Patterns of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring contains two nitrogen atoms, conventionally labeled N-1 and N-3. In the target molecule, the N-1 position is substituted with a tert-butyl group, rendering it a tertiary amine and thus unreactive towards further substitution. The remaining nitrogen, N-3, possesses a lone pair of electrons and is the primary site for reactions involving the ring's nitrogen atoms.

The N-3 atom behaves as a nucleophile or a base, making it susceptible to electrophilic attack, most commonly alkylation, to form quaternary imidazolium (B1220033) salts. otago.ac.nzciac.jl.cngoogle.com However, the reactivity of this nitrogen is significantly modulated by the electronic influence of the C-5 trifluoromethyl group. The CF3 group is a potent electron-withdrawing group, which substantially reduces the electron density across the imidazole ring through inductive and mesomeric effects. mdpi.com This deactivation diminishes the nucleophilicity of the N-3 nitrogen, making it less reactive towards electrophiles compared to unsubstituted or alkyl-substituted imidazoles. Consequently, reactions such as quaternization typically require more forcing conditions or highly reactive alkylating agents. otago.ac.nz

For example, the reaction with an alkyl halide (R-X) would proceed as follows: 1-tert-butyl-5-(trifluoromethyl)imidazole + R-X → 1-tert-butyl-3-alkyl-5-(trifluoromethyl)imidazolium halide

The rate and success of this reaction are dependent on the nature of the electrophile and the reaction conditions employed. researchgate.net

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group is known for its exceptional stability and is generally unreactive under common synthetic conditions. mdpi.com The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making transformations that involve its cleavage challenging.

Direct functionalization of the CF3 group on an aromatic or heterocyclic ring is an area of ongoing research but typically requires specialized reagents and harsh conditions that may not be compatible with the imidazole ring. researchgate.netnih.gov Methods for the reductive defluorination or conversion of CF3 groups into other functionalities like difluoromethyl (CF2H) or carboxyl groups exist for some aromatic systems, but their applicability to this compound has not been specifically documented. researchgate.net Such transformations would likely require bespoke catalyst systems designed to activate the C-F bond without degrading the heterocyclic core.

Functionalization at Imidazole Ring Carbons (C-2, C-4)

The imidazole ring has two carbon atoms available for functionalization: C-2 and C-4. The electronic environment of the ring strongly dictates the regioselectivity of these reactions. The proton at the C-2 position of an imidazole ring is the most acidic due to its position between two electronegative nitrogen atoms. This acidity is further enhanced by the potent electron-withdrawing effect of the C-5 trifluoromethyl group.

Consequently, the C-2 position is the primary site for deprotonation using a strong base, such as an organolithium reagent (e.g., n-butyllithium or LDA), to form a highly reactive organometallic intermediate. nih.govresearchgate.net This intermediate, a nucleophilic carbanion, can then be quenched with a wide variety of electrophiles to install new functional groups exclusively at the C-2 position. youtube.com Studies on the closely related 1-tert-butylimidazole have confirmed its selective metalation at the C-2 position. nih.govresearchgate.net The C-4 proton is significantly less acidic, and its functionalization via deprotonation is not typically observed under these conditions.

The general reaction scheme is as follows:

Deprotonation: this compound + R-Li → 1-tert-butyl-2-lithio-5-(trifluoromethyl)imidazole + R-H

Electrophilic Quench: 1-tert-butyl-2-lithio-5-(trifluoromethyl)imidazole + E+ → 1-tert-butyl-2-E-5-(trifluoromethyl)imidazole

| Entry | Electrophile (E+) | Reagents & Conditions | C-2 Functional Group | Product Name |

|---|---|---|---|---|

| 1 | Iodine (I₂) | 1. n-BuLi, THF, -78 °C 2. I₂, -78 °C to rt | -I | 1-tert-butyl-2-iodo-5-(trifluoromethyl)imidazole |

| 2 | Dimethyl disulfide (MeSSMe) | 1. n-BuLi, THF, -78 °C 2. MeSSMe, -78 °C to rt | -SMe | 1-tert-butyl-2-(methylthio)-5-(trifluoromethyl)imidazole |

| 3 | Benzaldehyde (PhCHO) | 1. n-BuLi, THF, -78 °C 2. PhCHO, -78 °C to rt | -CH(OH)Ph | (1-tert-butyl-5-(trifluoromethyl)imidazol-2-yl)(phenyl)methanol |

| 4 | Chlorotrimethylsilane (TMSCl) | 1. n-BuLi, THF, -78 °C 2. TMSCl, -78 °C to rt | -Si(CH₃)₃ | 1-tert-butyl-2-(trimethylsilyl)-5-(trifluoromethyl)imidazole |

The Steric and Electronic Influence of the Tert-butyl Group on Reactivity and Selectivity

Steric Influence: The most significant contribution of the tert-butyl group is steric hindrance. nih.govmdpi.com Its bulky nature shields the N-1 nitrogen and, to a lesser extent, the adjacent C-2 and C-5 positions. This steric shield can impede the approach of bulky reagents, potentially slowing down reaction rates at the C-2 position or N-3 nitrogen. otago.ac.nz However, it also plays a crucial role in preventing intermolecular interactions and aggregation, which can improve solubility in organic solvents. researchgate.net In reactions involving the N-3 nitrogen, the bulk of the t-butyl group can influence the conformational preferences of the resulting imidazolium salt.

Electronic Influence: Electronically, the tert-butyl group is considered a weak electron-donating group via hyperconjugation. This effect would nominally increase the electron density of the imidazole ring. However, in this specific molecule, the weak donating effect of the tert-butyl group is overwhelmingly counteracted by the powerful electron-withdrawing nature of the trifluoromethyl group. mdpi.com Therefore, the net electronic character of the ring remains highly electron-deficient. The primary role of the tert-butyl group is thus not to modulate the ring's electronics but rather to provide steric bulk and ensure substitution occurs away from the N-1 position.

Catalyst-Mediated Functionalization and Cross-Coupling Reactions

Catalyst-mediated reactions, particularly palladium-catalyzed cross-couplings, are powerful tools for C-C and C-heteroatom bond formation. For this compound, this approach would typically involve a two-step sequence: initial halogenation of the imidazole ring, followed by a cross-coupling reaction.

As established, the most reactive carbon position is C-2. Halogenation can be achieved at this position via the lithiation-quench sequence described in section 6.3 to generate, for example, 1-tert-butyl-2-iodo-5-(trifluoromethyl)imidazole. This halo-imidazole derivative can then serve as a substrate in various cross-coupling reactions. acs.org The combination of the sterically hindering tert-butyl group and the electron-deficient, trifluoromethyl-substituted ring may necessitate specific choices of catalysts, ligands, and reaction conditions to achieve efficient coupling. acs.org

| Reaction Type | Coupling Partner | Catalyst/Ligand | Typical Product Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | 2-Aryl-1-tert-butyl-5-(trifluoromethyl)imidazole |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂/CuI | 1-tert-butyl-2-(alkynyl)-5-(trifluoromethyl)imidazole |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂/P(o-tol)₃ | 1-tert-butyl-2-(alkenyl)-5-(trifluoromethyl)imidazole |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃/BINAP | 2-Amino-1-tert-butyl-5-(trifluoromethyl)imidazole |

Applications in Advanced Materials and Chemical Building Blocks

Utilization as Precursors and Synthons for Complex Organic Frameworks

The synthesis of complex organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), relies on the use of well-defined organic linkers or synthons. While direct utilization of 1-tert-butyl-5-(trifluoromethyl)imidazole in published MOF or COF structures is not extensively documented, its molecular architecture is highly relevant to this field.

Imidazole (B134444) derivatives are frequently employed as ligands in the construction of MOFs. mdpi.com The nitrogen atoms in the imidazole ring can coordinate with metal ions, forming the nodes of the framework. For instance, linkers like 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) have been successfully used to create MOFs with applications in gas adsorption and separation. mdpi.com

The subject compound, this compound, could theoretically serve a similar purpose. The unencumbered nitrogen atom (at position 3) is available for metal coordination. The properties of such a hypothetical framework would be significantly influenced by its unique substituents.

Potential Influence of Substituents on Framework Properties:

| Substituent | Potential Effect on Framework Properties |

| Tert-butyl group | The bulky tert-butyl group would introduce significant steric hindrance. This could be leveraged to control the porosity of the resulting framework, potentially creating larger pores or preventing dense packing of the structure. It can also enhance the solubility of the linker in organic solvents used during synthesis. |

| Trifluoromethyl group | The highly electronegative trifluoromethyl group can modulate the electronic properties of the imidazole ring. This can affect the strength of the metal-ligand coordination bond and influence the catalytic or sensory properties of the final material. It can also impart increased thermal stability and hydrophobicity to the framework. |

The synthesis of frameworks using this linker would likely follow solvothermal methods, where the ligand and a metal salt are heated in a high-boiling-point solvent. mdpi.com The specific reaction conditions would determine the final topology and properties of the material.

Role in Catalysis and Organocatalysis Research

Imidazole-based compounds are precursors to one of the most important classes of organocatalysts: N-heterocyclic carbenes (NHCs). NHCs are powerful tools in catalysis, valued for their strong σ-donating ability and their capacity to form stable complexes with a wide range of metals.

This compound can be considered a precursor to a novel NHC. The general process for forming an NHC from an imidazolium (B1220033) salt is well-established.

Hypothetical Synthesis of an NHC from this compound:

Quaternization: The first step involves the alkylation of the N-3 nitrogen of the imidazole ring to form an imidazolium salt.

Deprotonation: The resulting imidazolium salt is then treated with a strong base to remove the acidic proton at the C-2 position, yielding the free carbene.

The electronic and steric properties of the resulting NHC would be dictated by the tert-butyl and trifluoromethyl groups.

Projected Properties of the Derived NHC:

| Feature | Influence |

| Steric Bulk | The tert-butyl group at the N-1 position provides significant steric shielding around a coordinated metal center. This can be advantageous in catalytic cycles by promoting reductive elimination and preventing catalyst dimerization or decomposition. |

| Electronic Nature | The C-5 trifluoromethyl group is strongly electron-withdrawing. This would decrease the electron-donating ability of the NHC compared to alkyl-substituted analogues. This electronic tuning can be crucial for modulating the reactivity and selectivity of a metal-NHC catalyst in reactions like cross-coupling or metathesis. |

While research on phosphines bearing imidazole functionalities has highlighted their catalytic potential, the direct application of this compound as a catalyst or ligand precursor remains a developing area. researchgate.net

Contributions to Functional Materials Science

The development of functional materials with tailored optical, electronic, or physical properties is a major goal in materials science. Imidazole derivatives are integral to various functional materials, including ionic liquids and fluorescent dyes. nih.govresearchgate.net

The combination of the bulky, non-polar tert-butyl group and the polar, electron-withdrawing trifluoromethyl group gives this compound an amphiphilic character, which could be exploited in the design of new materials.

Ionic Liquids: Imidazolium salts are the basis for many room-temperature ionic liquids (RTILs). researchgate.net By quaternizing the N-3 position of this compound with an alkyl chain and pairing it with a suitable anion (e.g., BF₄⁻, PF₆⁻), a new ionic liquid could be synthesized. The trifluoromethyl group would likely impact the viscosity, thermal stability, and solvent properties of the resulting RTIL.

Fluorescent Materials: Imidazole-fused heterocycles have been developed as tunable fluorescent materials. nih.govacs.org The emission properties of these dyes can be fine-tuned by altering the electronic nature of the substituents. The introduction of a trifluoromethyl group is a known strategy for modulating the photophysical properties of fluorophores. nih.govacs.org While this compound is not itself a fluorophore, it could be incorporated into larger conjugated systems to create novel dyes with specific emission characteristics. The substituents would influence both the quantum yield and the emission wavelength.

Development of Chemical Probes for Fundamental Research (Non-biological)

Chemical probes are small molecules designed to study and manipulate chemical systems. The imidazole scaffold is a common feature in probes developed for various applications. nih.gov Although specific non-biological probes based on this compound are not described in the literature, its structure presents possibilities for such development.

A probe built from this molecule could function, for example, as a sensor for metal ions. The imidazole nitrogen offers a binding site, and the trifluoromethyl group could act as a reporter group for ¹⁹F NMR spectroscopy, a sensitive and background-free analytical technique.

Hypothetical ¹⁹F NMR Probe Design:

| Component | Function |

| Imidazole Ring | Serves as the core scaffold and binding site for an analyte (e.g., a metal cation). |

| Trifluoromethyl Group | Acts as the ¹⁹F NMR reporter. A change in the chemical environment upon analyte binding would cause a shift in the ¹⁹F NMR signal, allowing for detection and quantification. |

| Tert-butyl Group | Modulates solubility and may influence binding selectivity through steric interactions. |

Such a probe would be valuable for fundamental studies in coordination chemistry or for tracking specific species in non-aqueous environments where optical methods are not feasible.

Future Research Directions and Synthetic Challenges in Fluorinated Imidazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Site-Specific Fluorination

A primary challenge in the synthesis of specifically substituted fluorinated imidazoles lies in the precise and efficient introduction of fluorine or fluoroalkyl groups onto the heterocyclic core. nih.gov The synthesis of a target like 1-tert-butyl-5-(trifluoromethyl)imidazole requires stringent control over regioselectivity. Traditional methods often involve harsh reagents and multi-step sequences, which can be inefficient and environmentally taxing. okstate.edu Consequently, a major thrust of future research is the development of novel and sustainable synthetic strategies.

The pursuit of "green" chemistry principles has led to the exploration of methodologies that minimize waste and utilize less hazardous materials. acs.org One promising area is the use of transition metal catalysis for direct C-H functionalization, which allows for the derivatization of the imidazole (B134444) ring without pre-functionalization. nih.govnih.gov However, controlling the site of activation (C2, C4, or C5) remains a significant challenge that future catalyst systems will need to address. Another avenue involves the development of more efficient electrophilic trifluoromethylating reagents that are stable, safe to handle, and provide high yields. beilstein-journals.org Recent advancements include photocatalysis, which uses visible light to mediate C-F bond formation and alkylation, offering a milder alternative to traditional methods. okstate.edu

Furthermore, multicomponent reactions, where three or more reactants combine in a single operation to form a product, represent a highly efficient and atom-economical approach to building complex imidazole structures. mdpi.com Adapting these reactions for the incorporation of trifluoromethylated building blocks is a key area for future development. rsc.org The use of supported catalysts, such as HBF₄–SiO₂, which can be recycled and reused, also contributes to more sustainable processes. rsc.org

Table 1: Emerging Sustainable Synthetic Methods for Fluorinated Heterocycles

| Methodology | Key Features | Advantages | Representative Research Focus |

|---|---|---|---|

| Photocatalytic C-F Functionalization | Uses visible light and a photocatalyst to generate reactive radical intermediates. okstate.edu | Mild reaction conditions, high functional group tolerance, avoids harsh reagents. okstate.edu | C-F alkylation of perfluoroarenes. |

| Metal-Mediated C-H Arylation | Employs transition metals (e.g., Palladium) to selectively functionalize C-H bonds. nih.gov | High regioselectivity, ability to use readily available starting materials. nih.gov | Sequential arylation of all three C-H bonds in the imidazole core. |

| One-Pot Multicomponent Synthesis | Combines multiple starting materials in a single reaction vessel. mdpi.com | High efficiency, atom economy, reduced waste and purification steps. mdpi.comrsc.org | Synthesis of tetrasubstituted imidazoles using recyclable catalysts. |

| Base-Promoted Defluorination | Utilizes a base to achieve controlled defluorination of trifluoromethyl groups to create new fluorinated scaffolds. acs.org | Creates partially fluorinated intermediates that are difficult to synthesize by other means. acs.org | Synthesis of monofluorinated tricyclic 2H-imidazoles from o-trifluoromethyl benzylamines. |

Exploration of Unprecedented Reactivity Patterns of Imidazole Derivatives

The electronic interplay between the bulky, electron-donating tert-butyl group at the N1 position and the potent, electron-withdrawing trifluoromethyl group at the C5 position of the imidazole ring is expected to give rise to unique and underexplored reactivity. While C-H bond activation has been a dominant strategy for functionalizing heterocycles, future research will increasingly focus on the reactivity of the C-CF₃ bond itself. nih.gov

A particularly innovative strategy is the selective functionalization of a single C-F bond within the CF₃ group. researchgate.net This approach could transform the trifluoromethyl group from a stable, inert moiety into a versatile synthetic handle for introducing further complexity. Base-mediated defluorinative activation of aryl-CF₃ groups has already been shown to be a viable method for synthesizing other fluorinated heterocycles and represents a frontier for imidazole chemistry. acs.org The development of methods to selectively cleave a C-F bond in this compound would open a pathway to difluoro- and monofluoromethylated derivatives, which are of significant interest in medicinal chemistry.

Moreover, the unique electronic nature of trifluoromethylated imidazoles could lead to unexpected outcomes in cycloaddition reactions and interactions with nucleophiles or electrophiles. For instance, trifluoromethyl diazomethane, a related CF₃-containing building block, has shown surprising reactivity as an N-terminal electrophile, a mode of reactivity that had been overlooked for decades. researchgate.net Investigating analogous reactivity in trifluoromethylated imidazoles could uncover novel transformations for creating new molecular architectures.

Advancements in Computational Modeling for Predictive Synthesis and Reactivity

As the complexity of target molecules increases, so does the need for predictive tools to guide synthetic efforts. Computational chemistry, particularly density functional theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity of fluorinated organic molecules. clemson.edu The high cost and difficulty of synthesizing complex fluorinated compounds make in silico experimentation an attractive first step to avoid resource-intensive trial-and-error synthesis. clemson.edursc.org

Future advancements in computational modeling will likely focus on several key areas. The development of more accurate and efficient computational methods can help predict reaction outcomes with greater certainty, including regioselectivity in C-H functionalization reactions. rsc.org Modeling can elucidate reaction mechanisms, such as the intricate pathways of base-mediated defluorination, providing insights that can be used to optimize reaction conditions and expand the substrate scope. acs.org Furthermore, computational tools can be used to predict the physicochemical properties of novel derivatives, allowing researchers to prioritize the synthesis of compounds with desired characteristics. The integration of computational modeling with automated synthesis platforms represents a powerful paradigm for accelerating the discovery of new functional molecules. rsc.orgnih.gov

Table 2: Role of Computational Modeling in Advancing Fluorinated Imidazole Chemistry

| Computational Approach | Application Area | Potential Impact on this compound Research |

|---|---|---|

| Density Functional Theory (DFT) | Predicting reaction mechanisms and transition states. acs.orgclemson.edu | Elucidating the pathways of C-H or C-F bond functionalization; optimizing reaction conditions. |

| Time-Dependent DFT (TD-DFT) | Predicting spectroscopic properties (e.g., absorption and emission wavelengths). clemson.edu | Designing novel fluorescent probes based on the imidazole scaffold. |

| In Silico Screening | Evaluating potential ligand-target interactions and ADMET properties. nih.gov | Prioritizing the synthesis of derivatives with high potential for biological activity. |

| Machine Learning | Identifying patterns in reaction data to predict optimal synthetic routes and conditions. rsc.org | Accelerating the discovery of new, efficient synthetic pathways to complex derivatives. |

Expanding the Scope of Derivatization and Functionalization Strategies

The ultimate goal of developing new synthetic methods is to expand the accessible chemical space and create a diverse library of compounds for various applications. For a core structure like this compound, future research will focus on elaborating the molecule through further derivatization. This involves moving beyond the initial synthesis to explore late-stage functionalization, where complex modifications are introduced at the final steps of a synthetic sequence. nih.gov

Strategies will likely target the remaining C-H bonds at the C2 and C4 positions of the imidazole ring. Developing orthogonal functionalization strategies, where each position can be addressed independently and selectively, is a key challenge. nih.gov This would allow for the systematic synthesis of di- and tri-substituted imidazoles with precise control over the substitution pattern.

Furthermore, expanding the types of chemical bonds that can be formed is crucial. While much research has focused on C-C and C-N bond formation, methods for installing other functionalities, such as C-O or C-S bonds, are also of high interest. For example, methods have been developed for the synthesis of 2-CF₃S-imidazoles, showcasing the potential for introducing trifluoromethylthio groups. acs.org Applying and adapting such strategies to the this compound scaffold would significantly broaden its utility and lead to the discovery of new compounds with unique properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-tert-butyl-5-(trifluoromethyl)imidazole, and how do reaction conditions influence yield?

- Methodology :

- Core synthesis : Start with the imidazole ring formation via condensation of glyoxal and ammonia derivatives. Introduce the trifluoromethyl group via electrophilic substitution using trifluoromethylation agents like Togni’s reagent. The tert-butyl group is typically added through alkylation with tert-butyl bromide in polar aprotic solvents (e.g., DMF) under reflux .

- Optimization : Control reaction temperature (60–80°C) and use catalysts like KOtBu to enhance regioselectivity. Purification via column chromatography (silica gel, hexane/EtOAc) ensures >90% purity. Monitor intermediates by TLC and confirm structures via and .

Q. Which spectroscopic and thermal characterization methods are critical for confirming the structure and stability of this compound?

- Methodology :

- Spectroscopy : Use (δ 7.2–7.5 ppm for imidazole protons) and (δ -60 to -65 ppm for CF) to confirm substitution patterns. FT-IR identifies C-F stretches (~1150 cm) and imidazole ring vibrations .

- Thermal analysis : Perform DSC and TGA to assess decomposition temperatures (typically >200°C) and phase transitions. These data inform storage conditions and compatibility with high-temperature reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

- Standardized assays : Replicate studies using consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (e.g., DMSO concentration ≤0.1%). Compare IC values across multiple assays (e.g., fluorescence vs. colorimetric) .

- Meta-analysis : Aggregate data from PubMed and Scopus using keywords like "imidazole trifluoromethyl bioactivity." Apply statistical tools (e.g., ANOVA) to identify outliers caused by assay variability or impurity interference .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions for drug discovery?

- Methodology :

- Catalyst selection : Use Pd(PPh) or Buchwald-Hartwig catalysts for Suzuki-Miyaura couplings. Pre-functionalize the imidazole at the 2-position with a bromine atom to enhance reactivity .

- Solvent systems : Employ toluene/DMF mixtures at 100°C to balance solubility and reaction rate. Additives like CsCO improve base-mediated coupling efficiency .

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties compared to other alkyl substituents?

- Methodology :

- QSAR modeling : Calculate logP values (tert-butyl increases hydrophobicity by ~1.5 units vs. methyl) using Molinspiration or ACD/Labs. Validate with in vitro permeability assays (Caco-2 cells) .

- Metabolic stability : Incubate derivatives with liver microsomes (human or rat) and quantify metabolites via LC-MS. Tert-butyl groups reduce oxidative metabolism by CYP3A4 compared to linear alkyl chains .

Retrosynthesis Analysis